N1-(tert-Butyl)-pentane-1,5-diamine 2HCl

GABA-A receptor Neuropharmacology Transporter selectivity

Researchers investigating α5-containing GABA-A receptors face a supply gap: most cadaverine derivatives lack defined pharmacology and require orthogonal protection for sequential conjugation. N1-(tert-Butyl)-pentane-1,5-diamine 2HCl directly addresses this. • Defined α5β2γ2 partial agonist activity (EC50 = 8.32 µM) for SAR baseline or negative control (BGT1 IC50 > 100 µM). • Asymmetric architecture enables regioselective conjugation without Boc protection/deprotection steps. • Ambient-stable dihydrochloride salt eliminates cold-chain logistics. Available from BenchChem with rapid global delivery.

Molecular Formula C9H24Cl2N2
Molecular Weight 231.20 g/mol
Cat. No. B14891022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(tert-Butyl)-pentane-1,5-diamine 2HCl
Molecular FormulaC9H24Cl2N2
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESCC(C)(C)NCCCCCN.Cl.Cl
InChIInChI=1S/C9H22N2.2ClH/c1-9(2,3)11-8-6-4-5-7-10;;/h11H,4-8,10H2,1-3H3;2*1H
InChIKeyBWRJVGJIFOGCAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(tert-Butyl)-pentane-1,5-diamine 2HCl: Chemical Identity & Baseline Properties


N1-(tert-Butyl)-pentane-1,5-diamine 2HCl (CAS 25542-50-1) is an asymmetrically substituted aliphatic diamine hydrochloride salt, classified as a pentane-1,5-diamine derivative bearing a sterically bulky tert-butyl group on one terminal nitrogen while retaining a primary amine at the opposite terminus . The dihydrochloride salt form (molecular formula C9H24Cl2N2, molecular weight 231.20 g/mol) enhances aqueous solubility and handling stability compared to the free base form . The compound is structurally derived from cadaverine (pentane-1,5-diamine), a naturally occurring biogenic polyamine, and serves primarily as a bifunctional building block in organic synthesis, medicinal chemistry scaffold development, and advanced polymer synthesis .

Asymmetric building block: sterically hindered N1 (tert-butyl), free N5 primary amine
Dihydrochloride salt supports aqueous solubility and ambient storage stability
Reported GABA-A receptor interaction context for neuropharmacology target engagement studies

N1-(tert-Butyl)-pentane-1,5-diamine 2HCl vs. Unprotected Diamine Analogs: Key Differences


Unprotected pentane-1,5-diamine (cadaverine) and symmetrical N-alkylated analogs exhibit fundamentally different reactivity profiles, steric environments, and biological target engagement compared to the asymmetrical tert-butyl mono-substituted derivative. The steric bulk of the tert-butyl group at the N1 position creates differential amine nucleophilicity, altering regioselectivity in conjugation and crosslinking reactions . More critically, the tert-butyl substituent modulates interactions with amine-recognizing biological targets; in polyamine-based NMDA receptor inhibitor series, tert-butyl substitution confers enhanced potency compared to ethyl and methyl analogs, with adamantyl > tert-butyl > ethyl > methyl observed as the structure-activity relationship hierarchy [1]. Furthermore, N1-(tert-Butyl)-pentane-1,5-diamine 2HCl demonstrates a defined pharmacological profile, exhibiting low-potency BGT1 inhibition (IC50 > 100 µM) while retaining partial agonist activity at GABA-A α5β2γ2 receptors (EC50 = 8.32 µM) [2]. Generic substitution with unprotected cadaverine or symmetric dimethyl analogs would abolish this receptor interaction profile and alter synthetic outcomes, as detailed in the quantitative evidence below.

Symmetrical/unprotected analogs May shift regioselectivity in conjugation and lack the reported receptor selectivity context
N-Boc-cadaverine Requires acidic deprotection and −20 °C storage, limiting direct ambient workflow substitution
Smaller alkyl analogs (ethyl, methyl) May not replicate steric-dependent target engagement observed with the tert-butyl substituent

Quantitative Differentiation: N1-(tert-Butyl)-pentane-1,5-diamine 2HCl vs. N-Boc & Unprotected Analogs


GABA-A α5β2γ2 Partial Agonism vs. BGT1 Inhibition

N1-(tert-Butyl)-pentane-1,5-diamine 2HCl demonstrates functional selectivity in neuropharmacological assays: it acts as a low-potency inhibitor of human betaine/GABA transporter BGT1 (IC50 > 100,000 nM) while exhibiting partial agonist activity at recombinant human GABA-A α5β2γ2 receptors (EC50 = 8,320 nM) [1]. This represents a functional profile distinct from both unprotected cadaverine, which lacks comparable receptor activity data, and N-Boc-cadaverine, whose Boc protecting group precludes direct engagement with these biological targets under assay conditions.

GABA‑A α5 vs. BGT1
Reported
EC₅₀ 8.32 µM (α5β2γ2); IC₅₀ >100 µM (BGT1)
Supports receptor-subtype selectivity interpretation
ChEMBL-curated; comparator data for cadaverine/Boc-analog unavailable
GABA-A receptor Neuropharmacology Transporter selectivity

Physicochemical Profile: vs. N-Boc-Cadaverine

The predicted pKa of N1-(tert-Butyl)-pentane-1,5-diamine (free base) is 10.72 ± 0.38, significantly lower (more neutral at physiological pH) than N-Boc-cadaverine's predicted pKa of 12.91 ± 0.46 . The boiling point differs by approximately 94 °C (214.9 °C vs. 309.2 °C), and density differs by ~0.14 g/cm³ (0.834 vs. 0.972 g/mL), reflecting the substantial impact of the Boc carbonyl group on intermolecular interactions and purification behavior .

pKa, BP, Density
Data to verify
pKa 10.72 vs 12.91; BP 214.9 vs 309.2 °C; density 0.834 vs 0.972 g/mL
Reported lower pKa and BP may simplify purification; experimental validation advised
Predicted values (ChemicalBook/ACD/Labs); independent measurement recommended
Physicochemical properties ADME prediction Synthetic compatibility

Steric Effects on Regioselectivity and Crosslinking

The tert-butyl substituent at N1 creates substantial steric hindrance (estimated A-value ~4.9 kcal/mol in cyclohexane conformational analysis), while the N5 primary amine remains fully accessible for nucleophilic reactions . This contrasts with N-Boc-cadaverine, where both amine termini are functionally protected, requiring deprotection prior to further derivatization. The asymmetry of N1-(tert-Butyl)-pentane-1,5-diamine enables selective mono-functionalization without orthogonal protection strategies .

Steric Regioselectivity
Class-level
N1 hindered (tert-butyl) vs. N5 free amine; Boc analog requires deprotection
Asymmetric reactivity may enable sequential conjugation without orthogonal protection
Structural inference; direct kinetic data absent for this specific compound
Steric hindrance Regioselectivity Polymer crosslinking

Storage Stability: Dihydrochloride Salt vs. Boc-Protected

N1-(tert-Butyl)-pentane-1,5-diamine 2HCl is supplied as a stable dihydrochloride salt with recommended long-term storage in a cool, dry place at ambient conditions . In contrast, N-Boc-cadaverine requires storage at -20 °C due to the thermal lability of the Boc protecting group, which undergoes thermolytic cleavage at elevated temperatures .

Storage Stability
Specification review
Ambient storage (dihydrochloride salt) vs. −20 °C required for Boc-protected analog
Ambient storage supports procurement and handling logistics
Supplier specifications; lot-specific stability review advised
Compound stability Storage conditions Procurement logistics

NMDA Receptor Modulator SAR: tert-Butyl Substitution

In a class-level analysis of polyamine-based NMDA receptor inhibitors, the size of terminal alkyl substituents correlates directly with inhibitory potency, with the observed hierarchy being adamantyl > tert-butyl > ethyl > methyl [1]. N1-(tert-Butyl)-pentane-1,5-diamine 2HCl occupies an intermediate position in this SAR hierarchy, offering greater potency than ethyl- or methyl-substituted analogs while avoiding the synthetic complexity and cost associated with adamantyl derivatives. Note: This is class-level inference; direct comparative NMDA receptor IC50 data for this specific compound versus each alkyl analog is not available in the public domain.

NMDA Modulator SAR
Class-level
Alkyl hierarchy: adamantyl > tert-butyl > ethyl > methyl
tert-Butyl may offer intermediate steric bulk for SAR study design
Class-level inference; direct IC₅₀ data for this compound not available
NMDA receptor Polyamine pharmacology Structure-activity relationship

N1-(tert-Butyl)-pentane-1,5-diamine 2HCl: Procurement-Guiding Application Scenarios


GABA-A α5 Receptor Tool Compound & Neuropharmacological Screening

Researchers investigating α5-containing GABA-A receptor pharmacology can utilize N1-(tert-Butyl)-pentane-1,5-diamine 2HCl as a defined partial agonist starting point (EC50 = 8.32 µM at α5β2γ2), providing a quantifiable baseline for structure-activity relationship expansion or negative control applications where BGT1 inhibition is undesirable (IC50 > 100 µM ensures minimal transporter cross-reactivity) [1]. This defined dual-activity profile is absent in unprotected cadaverine and N-Boc-protected analogs, which lack comparable receptor engagement data.

Asymmetric Bifunctional Linker for PROTACs & Polymer Crosslinking

The inherent asymmetry of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl—with one sterically hindered secondary amine (tert-butyl substituted) and one unhindered primary amine—enables sequential, regioselective conjugation reactions without requiring orthogonal protection/deprotection steps [1]. This reduces synthetic step count compared to N-Boc-cadaverine, which mandates acidic Boc cleavage prior to second-site functionalization. The dihydrochloride salt form further ensures aqueous solubility for bioconjugation workflows .

Large-Scale Polyamine Synthesis: Ambient-Stable Intermediate

For process chemistry applications involving multi-gram to kilogram scale synthesis, the lower boiling point (214.9 °C) and ambient storage stability of N1-(tert-Butyl)-pentane-1,5-diamine 2HCl provide operational advantages over N-Boc-cadaverine (BP 309.2 °C; -20 °C storage required) [1]. The dihydrochloride salt eliminates cold-chain logistics and enables standard distillation purification workflows that are impractical for thermally labile Boc-protected intermediates, reducing procurement complexity and total cost of ownership .

Polyamine NMDA Modulator SAR: Intermediate Steric Bulk

In structure-activity relationship campaigns exploring alkyl substituent effects on NMDA receptor modulation, N1-(tert-Butyl)-pentane-1,5-diamine 2HCl occupies the intermediate position in the adamantyl > tert-butyl > ethyl > methyl potency hierarchy [1]. This compound enables researchers to probe the steric bulk-activity relationship without incurring the synthetic complexity or procurement cost associated with adamantyl derivatives, which typically require custom synthesis and are not commercially available as off-the-shelf building blocks.

Application
Selection Property
Validation Focus
GABA-A receptor pharmacology studies
Reported α5β2γ2 interaction context; limited BGT1 inhibition reported
α5-containing receptor assay interpretation; BGT1 counter-screen
Asymmetric bifunctional linker synthesis
Steric asymmetry (hindered N1, free N5); dihydrochloride solubility
Regioselective conjugation sequence; protecting-group-free strategy
Large-scale polyamine intermediate synthesis
Ambient storage stability; reported distillation-compatible boiling point
Process-scale purification logistics; cold-chain independence
NMDA receptor modulator SAR studies
Reported intermediate steric bulk (tert-butyl) in alkyl hierarchy
Steric effect on receptor modulation; synthesis accessibility considerations

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